molecular formula C20H22O5 B5222938 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid

4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid

Cat. No.: B5222938
M. Wt: 342.4 g/mol
InChI Key: PWDMTBOFOUKJJG-UHFFFAOYSA-N
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Description

4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid is an organic compound with a complex structure that includes an allyl group, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the application and the biological system being studied

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate: Similar structure but in ester form.

Uniqueness

4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-3-5-15-6-11-18(19(14-15)23-2)25-13-4-12-24-17-9-7-16(8-10-17)20(21)22/h3,6-11,14H,1,4-5,12-13H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDMTBOFOUKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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